molecular formula C15H9F3N2O2S B2727902 Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 400085-34-9

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2727902
CAS No.: 400085-34-9
M. Wt: 338.3
InChI Key: QOOCDPCPQKGZOH-UHFFFAOYSA-N
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Description

“Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is a complex organic compound. It is related to the class of organoboron compounds, which are highly valuable building blocks in organic synthesis . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A hydrogen bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized for π-conjugated polymers .

Scientific Research Applications

Synthesis and Antitumor Activity

Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their growth inhibitory activity on several human tumor cell lines. Notably, compounds with para-methoxyphenyl and ortho- and para-aminophenyl derivatives exhibited promising results. These compounds have shown significant alterations in the normal cell cycle distribution and induced apoptosis in specific cell lines, suggesting their potential as antitumor agents (Queiroz et al., 2011).

Photophysical Properties for Antitumor Applications

The photophysical properties of certain thieno[3,2-b]pyridine derivatives have been studied, revealing reasonable fluorescence quantum yields and solvatochromic behavior. These compounds were incorporated into lipid membranes and nanoliposome formulations for potential drug delivery applications, particularly for antitumor purposes. This research highlights the versatility of these compounds in biomedical applications, including the delivery of antitumor agents (Carvalho et al., 2013).

Heterocyclic Synthesis

The thieno[2,3-b]pyridine-2-carboxylate moiety has been utilized to construct a variety of new heterocyclic systems, showcasing the synthetic utility of this group in developing novel compounds. This research demonstrates the compound's role as a versatile precursor in synthetic organic chemistry, leading to the creation of new molecules with potential biological activities (Madkour et al., 2010).

Properties

IUPAC Name

methyl 3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(8-3-2-4-19-6-8)12-10(23-13)5-9(7-20-12)15(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCDPCPQKGZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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